2-(3,4-Dichlorophenyl)acetohydrazide
Description
2-(3,4-Dichlorophenyl)acetohydrazide is a substituted acetohydrazide derivative characterized by a 3,4-dichlorophenyl group attached to the acetohydrazide backbone. This compound belongs to a broader class of hydrazide derivatives known for diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVLLZFPIPICSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NN)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371093 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129564-33-6 | |
| Record name | 2-(3,4-dichlorophenyl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazinolysis of Ethyl 2-(3,4-Dichlorophenyl)acetate
The most widely documented approach involves reacting ethyl 2-(3,4-dichlorophenyl)acetate with hydrazine hydrate in ethanol under reflux. This method, adapted from benzimidazole-derived hydrazide syntheses, proceeds via nucleophilic acyl substitution:
Procedure :
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Dissolve ethyl 2-(3,4-dichlorophenyl)acetate (1 equiv) in absolute ethanol.
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Add hydrazine hydrate (1.2 equiv) dropwise with stirring.
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Reflux the mixture at 80°C for 4–6 hours.
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Cool to room temperature, pour into ice-cold water, and neutralize with 10% NaHCO₃.
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Filter the precipitate and recrystallize from ethanol-water (1:1).
Optimization Insights :
Acyl Chloride Route via 2-(3,4-Dichlorophenyl)acetyl Chloride
An alternative method involves synthesizing the acyl chloride intermediate from 2-(3,4-dichlorophenyl)acetic acid, followed by reaction with hydrazine:
Procedure :
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Add thionyl chloride (2.5 equiv) dropwise to 2-(3,4-dichlorophenyl)acetic acid in dry dichloromethane at 0°C.
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Reflux for 2 hours, then evaporate excess thionyl chloride under vacuum.
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Dissolve the acyl chloride in tetrahydrofuran (THF) and add hydrazine hydrate (1.1 equiv) at 0°C.
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Stir for 1 hour, filter the precipitate, and wash with cold THF.
Advantages :
Direct Acid-Hydrazine Condensation
Direct condensation of 2-(3,4-dichlorophenyl)acetic acid with hydrazine in acidic media offers a one-step route:
Procedure :
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Reflux equimolar amounts of the acid and hydrazine hydrate in ethanol with 5% HCl for 8 hours.
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Concentrate the solution under reduced pressure and recrystallize from ethanol.
Challenges :
-
Requires stringent pH control to minimize hydrolysis.
Reaction Monitoring and Characterization
Thin-Layer Chromatography (TLC)
TLC (silica gel 60 F₂₅₄, ethyl acetate/hexane 3:7) confirms reaction completion by visualizing spots under UV light (Rf = 0.35 for product vs. Rf = 0.75 for ester precursor).
Spectroscopic Characterization
¹H NMR (DMSO-d₆, 400 MHz) :
ESI-MS : Molecular ion peak at m/z 247.1 [M+H]⁺, consistent with C₈H₇Cl₂N₂O.
Comparative Analysis of Synthetic Methods
| Parameter | Ester Hydrazinolysis | Acyl Chloride Route | Direct Condensation |
|---|---|---|---|
| Yield | 75–85% | 70–75% | 50–60% |
| Reaction Time | 4–6 hours | 3–4 hours | 8–10 hours |
| Purity | High | Very High | Moderate |
| Scalability | Excellent | Moderate | Poor |
Purification and Crystallization Strategies
Recrystallization from ethanol-water (1:1) yields colorless needles with a melting point of 185–187°C. For hygroscopic batches, column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) removes residual hydrazine.
Industrial-Scale Considerations
Chemical Reactions Analysis
2-(3,4-Dichlorophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of hydrazide derivatives, including 2-(3,4-Dichlorophenyl)acetohydrazide. For instance, hydrazide-hydrazone derivatives have shown significant activity against prostate cancer cell lines (PC-3 and DU-145). These compounds were synthesized and screened for their anticancer efficacy, revealing promising results in inhibiting cancer cell proliferation and inducing apoptosis through mechanisms such as mitochondrial membrane potential disruption and Annexin V/PI staining .
Antibacterial and Antifungal Activities
Hydrazides have been recognized for their antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit notable activity against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the hydrazide structure can enhance its bioactivity against pathogens .
Anti-inflammatory Effects
Compounds containing the hydrazide functional group have been investigated for anti-inflammatory effects. Studies demonstrate that this compound derivatives can inhibit inflammatory mediators, providing a basis for their use in treating inflammatory diseases .
Agrochemical Applications
Herbicidal Activity
The potential use of this compound in agrochemical formulations has been explored. Its derivatives have shown herbicidal activity against various weed species. Research has focused on optimizing formulations to enhance efficacy while minimizing environmental impact .
Table 1: Anticancer Activity of Hydrazide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC-3 | 10.36 | Apoptosis induction |
| Novel Hydrazone Derivative | DU-145 | 5.24 | Mitochondrial disruption |
| Etodolac Hydrazide | LNCaP | 15.53 | Cell cycle arrest |
Table 2: Antibacterial Activity of Hydrazide Derivatives
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Hydrazone Derivative | Escherichia coli | 18 |
| Another Derivative | Pseudomonas aeruginosa | 12 |
Case Studies
Case Study: Synthesis and Evaluation of Anticancer Activity
In a study published in the Journal of Pharmaceutical Sciences, researchers synthesized a series of hydrazone derivatives from this compound and evaluated their anticancer activities against prostate cancer cell lines. The study concluded that certain modifications significantly enhanced the anticancer efficacy through specific apoptotic pathways .
Case Study: Development of Antibacterial Agents
Another study focused on synthesizing various hydrazone derivatives from acetohydrazides to evaluate their antibacterial properties. The results indicated that specific structural modifications led to increased potency against resistant bacterial strains, paving the way for new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Key Observations :
- Hybrid structures with sulfonyl-piperazinyl () or thio-pyrimidine () moieties exhibit increased molecular complexity and weight, which may influence pharmacokinetics .
Enzyme Inhibition
- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., Compounds 228, 212, 230) show IC₅₀ values of 6.10–7.34 µM, significantly lower than the standard acarbose (IC₅₀: 378.2 µM) . The dichlorophenyl-substituted oxadiazole (Compound 25, IC₅₀: 3.23 µM) highlights the potency of halogenated aryl groups .
- Antimicrobial Activity: Pyrimidine-thio acetohydrazides with 4-aminophenyl or dihydroxyphenyl substituents () demonstrate superior activity against bacteria and fungi compared to unsubstituted analogs, underscoring the role of polar functional groups .
Structure-Activity Relationships (SAR)
- Halogenation : Dichlorophenyl and fluorophenyl groups enhance enzyme inhibition and antimicrobial potency due to increased lipophilicity and target binding .
- Hybrid Structures : Sulfonyl-piperazinyl () and spiro-pyridazone () derivatives exhibit diastereoselectivity and improved stability under microwave-assisted synthesis .
Physicochemical Properties
Notes:
- Dichlorophenyl derivatives often exhibit higher melting points and lower aqueous solubility compared to non-halogenated analogs, impacting formulation strategies .
Biological Activity
Overview
2-(3,4-Dichlorophenyl)acetohydrazide is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 219.07 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, which impacts various biochemical pathways and cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various microbial strains, it demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values for tested strains ranged from 12.5 µg/mL to 100 µg/mL, indicating varying degrees of sensitivity among different microbial species .
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes, including β-glucuronidase. The inhibition assay involved measuring the absorbance of p-nitrophenol produced from the substrate at 405 nm, demonstrating that this compound can effectively reduce enzyme activity in vitro .
Study on Antimicrobial Properties
A study conducted on several derivatives of hydrazides, including this compound, reported that this compound exhibited notable antimicrobial activity against various strains of Candida and Staphylococcus aureus. The results suggested that structural modifications could enhance its efficacy against resistant strains .
Enzyme Inhibition Study
In another investigation focusing on enzyme inhibition, the compound was tested for its ability to inhibit β-glucuronidase derived from bovine liver. The assay revealed that at optimal concentrations, it significantly reduced enzyme activity compared to control groups .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | CHClNO | Antimicrobial; Enzyme Inhibition | 12.5 - 100 |
| 3,4-Dichlorophenylacetic acid | CHClO | Moderate Antimicrobial | 25 - 150 |
| Phenoxyacetohydrazide | CHNO | Enzyme Inhibition | 15 - 200 |
Q & A
Q. Basic Characterization
- Melting Point : Used to assess purity (e.g., 281–283°C for dibrominated derivatives) .
- Spectroscopy :
- IR : Confirms N–H (3200–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
- NMR : ¹H NMR reveals aryl proton environments (δ 7.2–8.1 ppm for dichlorophenyl groups) .
Q. Advanced Techniques
- X-ray Crystallography : Resolves hydrogen-bonding networks and lattice energies (e.g., CCDC 2032776 for related hydrazides) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 291.9621 for C₈H₇Cl₂N₂O) .
How do structural modifications influence the bioactivity of this compound derivatives?
Q. SAR Insights
- Electron-Withdrawing Groups : Bromo or nitro substituents enhance enzymatic inhibition (e.g., IC₅₀ = 0.69 µM for bromo-indole derivatives vs. 4.24 µM for cyano analogs) by increasing electrophilicity at the hydrazide moiety .
- Substituent Position : 3,4-Dichloro substitution on the phenyl ring improves α-glucosidase inhibition (IC₅₀ = 3.23 µM) compared to mono-chloro analogs, likely due to enhanced hydrophobic interactions .
Advanced Mechanistic Probes
Docking studies reveal that dichlorophenyl groups occupy hydrophobic pockets in enzyme active sites (e.g., α-glucosidase), while the hydrazide linker forms hydrogen bonds with catalytic residues .
How can discrepancies in reported IC₅₀ values for similar derivatives be resolved?
Q. Data Contradiction Analysis
- Assay Variability : Differences in enzyme sources (e.g., human vs. microbial α-glucosidase) or buffer pH (5.0 vs. 7.4) can alter IC₅₀ values. Standardize protocols using acarbose (IC₅₀ = 378 µM) as a control .
- Solubility Effects : Poor aqueous solubility may artificially inflate IC₅₀. Use DMSO co-solvents (<1% v/v) and validate via dose-response curves .
What computational strategies are effective for predicting the binding modes of this compound derivatives?
Q. Advanced Methodological Guide
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 2ZE0 for α-glucosidase) to model ligand-receptor interactions. Optimize force fields (e.g., AMBER) for halogen bonding .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution at the hydrazide group .
How do reaction solvents impact the yield and purity of this compound?
Q. Basic Solvent Selection
- Polar Protic Solvents (Ethanol) : Favor nucleophilic substitution but may require longer reflux times.
- Aprotic Solvents (Dioxane) : Improve crystallinity during recrystallization, yielding high-purity (>95%) products .
Advanced Solvent Engineering
Mixed solvents (e.g., ethanol/dioxane 1:1) balance reaction kinetics and solubility. Microwave irradiation in DMF reduces side reactions (e.g., oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
